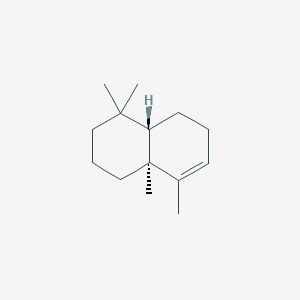
(4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene is a complex organic compound characterized by its unique stereochemistry and molecular structure. This compound is part of the naphthalene family and is known for its stability and diverse applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the desired stereochemistry . The reaction conditions often include the use of catalysts such as palladium or platinum and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly reduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Halogenating agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while halogenation can introduce chlorine or bromine atoms into the molecule.
Aplicaciones Científicas De Investigación
(4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical processes . For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their function and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (4aS,8aS)-8-Isopentyl-4,4,7,8a-tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene .
- (4aS,8aS)-1,4,4a,5,8,8a-Hexahydronaphthalene-4a,8a-diyldimethanol .
Uniqueness
What sets (4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene apart from similar compounds is its specific stereochemistry and the resulting physical and chemical properties. This unique configuration can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
56239-57-7 |
|---|---|
Fórmula molecular |
C14H24 |
Peso molecular |
192.34 g/mol |
Nombre IUPAC |
(4aS,8aS)-4,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene |
InChI |
InChI=1S/C14H24/c1-11-7-5-8-12-13(2,3)9-6-10-14(11,12)4/h7,12H,5-6,8-10H2,1-4H3/t12-,14+/m0/s1 |
Clave InChI |
PIDGHSGDTQKAKZ-GXTWGEPZSA-N |
SMILES isomérico |
CC1=CCC[C@@H]2[C@@]1(CCCC2(C)C)C |
SMILES canónico |
CC1=CCCC2C1(CCCC2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


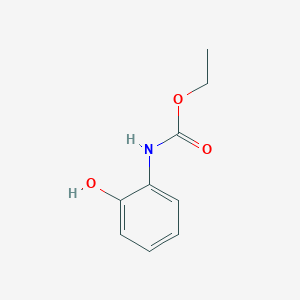
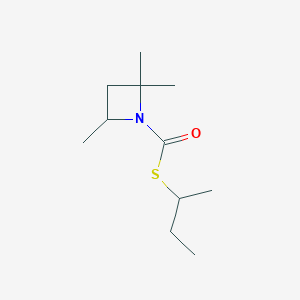

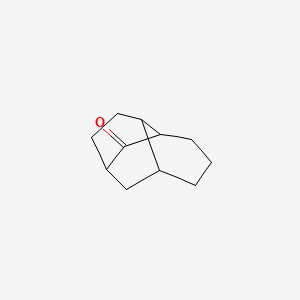

![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
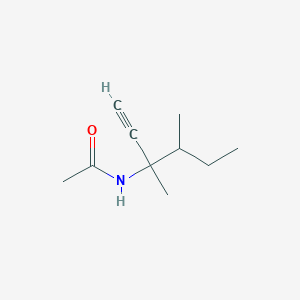
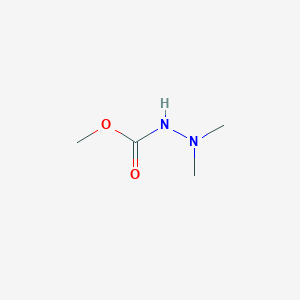

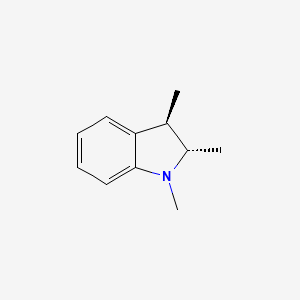
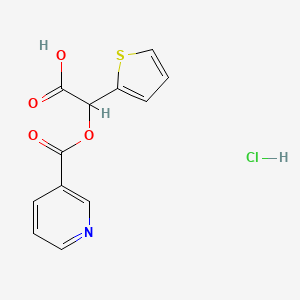

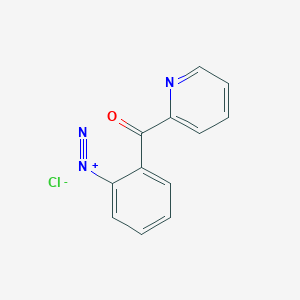
![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
